molecular formula C21H19NO2S B2883577 N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide CAS No. 898415-61-7

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2883577
CAS No.: 898415-61-7
M. Wt: 349.45
InChI Key: PDXRJINJIZWUPQ-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)-2-(p-tolylthio)acetamide is a synthetic acetamide derivative characterized by a phenoxyphenyl group attached to the nitrogen atom of the acetamide core and a p-tolylthio (4-methylphenylthio) group at the α-position of the acetamide (Figure 1).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-16-11-13-18(14-12-16)25-15-21(23)22-19-9-5-6-10-20(19)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXRJINJIZWUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(p-Tolylthio)acetic Acid

  • Thioether Formation : React p-tolylthiol with chloroacetic acid in alkaline aqueous conditions (pH 10–12) at 50–60°C.
    $$
    \text{p-Tolylthiol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{p-Tolyl-S-CH}2\text{COOH} + \text{NaCl}
    $$
    • Purification : Acidify the mixture with HCl, extract with ethyl acetate, and recrystallize from ethanol/water.

Activation and Amidation

  • Activation to Acyl Chloride : Treat 2-(p-tolylthio)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in DCM.
  • Coupling with 2-Phenoxyaniline :
    • Add the acyl chloride dropwise to a solution of 2-phenoxyaniline and triethylamine in DCM at 0°C.
    • Warm to room temperature, stir overnight, and concentrate under vacuum.
    • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Advantages :

  • Avoids handling unstable acyl chlorides directly.
  • Higher purity due to intermediate isolation.

Nucleophilic Substitution on Chloroacetamide Precursor

This method leverages the reactivity of α-chloroacetamides with thiol nucleophiles (Figure 2):

  • Synthesis of 2-Chloro-N-(2-phenoxyphenyl)acetamide :

    • React 2-phenoxyaniline with chloroacetyl chloride in benzene under reflux (85% yield).
  • Thioether Formation :

    • Treat the chloroacetamide with p-tolylthiol and a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
    • Quench with water, extract with ethyl acetate, and concentrate.
    • Recrystallize from ethanol to obtain the product.

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces chloride.
  • Challenges : Competing oxidation of p-tolylthiol to disulfide necessitates inert atmosphere.

Catalytic Coupling Approaches

Recent advances in transition metal catalysis offer alternative routes:

Palladium-Catalyzed C–S Bond Formation

  • Substrate Preparation : Start with N-(2-phenoxyphenyl)acetamide and p-tolylboronic acid.
  • Coupling Conditions : Use Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and DMSO solvent at 100°C.
  • Yield : ~70–75% after column chromatography.

Copper-Mediated Thiolation

  • Reagents : 2-Bromo-N-(2-phenoxyphenyl)acetamide, p-tolylthiol, CuI, and 1,10-phenanthroline in DMF.
  • Conditions : Heat at 120°C for 24 hours under N₂.

Advantages :

  • Functional group tolerance for complex substrates.
  • Scalability for industrial applications.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Acylation 70–80% 90–95% Low Moderate
Stepwise Synthesis 65–75% 95–98% Moderate High
Nucleophilic Substitution 60–70% 85–90% High Low
Catalytic Coupling 70–75% 92–96% High Moderate

Key Observations :

  • Direct acylation offers the best balance of yield and simplicity.
  • Catalytic methods, while efficient, require specialized ligands and stringent conditions.

Challenges and Optimization Strategies

  • Thiol Oxidation : Mitigated by conducting reactions under N₂ or Ar.
  • Byproduct Formation : Use of molecular sieves or scavengers (e.g., polymer-bound thiourea) improves purity.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) enhances environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following comparison focuses on compounds with analogous functional groups or substitution patterns, emphasizing structural variations and their implications for biological activity.

Substituent-Based Comparisons

Compound Name Key Substituents Biological Activity/Properties Reference(s)
N-(2-Phenoxyphenyl)-2-(p-tolylthio)acetamide N-(2-phenoxyphenyl), α-(p-tolylthio) Not directly reported
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) N-(p-tolylthioethyl), α-(2,4-dichlorophenoxy) Synthetic intermediate
N-(3,5-Difluorophenyl)-2-(benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)acetamide (47) N-(3,5-difluorophenyl), α-(sulfonylpiperazine) Antimicrobial (gram-positive bacteria)
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide (40) N-(4-methoxyphenyl), α-(sulfonylquinazoline) Anticancer (HCT-1, MCF-7 cell lines)
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) N-(thiadiazolyl), α-(3-fluorophenyl) Cytotoxic (anticancer screening)

Key Observations:

  • Phenoxy vs. Sulfonyl/Sulfonylpiperazine Groups: Compounds with sulfonyl or sulfonylpiperazine substituents (e.g., 47, 40) exhibit enhanced antimicrobial or anticancer activity compared to simple phenoxy/thioether derivatives, likely due to improved target binding via polar interactions .
  • Thioether vs. Thiadiazole Linkages : Thiadiazole-containing analogs (e.g., 63 ) demonstrate cytotoxic properties, whereas thioether groups (as in the target compound) may prioritize metabolic stability over direct cytotoxicity .
  • Substituent Position : The para-methyl group in the p-tolylthio moiety of the target compound could enhance lipophilicity and membrane permeability compared to unsubstituted phenylthio groups .

Pharmacological Potential of Structural Analogs

  • Antimicrobial Activity: Phenoxy acetamide derivatives with sulfonylpiperazine substituents (e.g., 47, 48) show potent activity against gram-positive bacteria, suggesting that the target compound’s thioether group may confer moderate antimicrobial effects but with reduced potency compared to sulfonyl derivatives .
  • Anticancer Activity: Quinazoline-sulfonyl acetamides (e.g., 40) inhibit cancer cell proliferation via kinase inhibition, implying that the target compound’s phenoxyphenyl group could interact with aromatic-rich binding pockets in enzymes or receptors .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Impact on Bioactivity

Substituent Type Example Compound Bioactivity Trend
Phenoxy (Aromatic) N-(2-Chlorophenyl)-2-phenoxyacetamide Moderate anti-inflammatory activity
Sulfonylpiperazine Compound 47 High antimicrobial activity
Thiadiazole Compound 63 Cytotoxicity (anticancer)
Thioether Target compound Theoretical metabolic stability

Table 2. Physicochemical Properties of Analogous Acetamides

Compound logP* Water Solubility (mg/mL) Molecular Weight (g/mol)
Target compound ~3.5 ~0.1 ~340
RN1 4.2 <0.05 399.3
Compound 47 2.8 0.5 452.5
Compound 63 2.1 1.2 285.3

*Predicted using fragment-based methods.

Biological Activity

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide, a compound within the class of phenoxyphenyl derivatives, has garnered attention for its potential biological activities, particularly in cancer research. This article reviews its biological activity based on recent studies, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15NO2S\text{C}_{15}\text{H}_{15}\text{NO}_2\text{S}

This compound features a phenoxy group and a thioether moiety, which are significant for its biological interactions.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer). The IC50 values for these cell lines were reported as 9.5 µg/mL and 12 µg/mL, respectively .
  • Cell Cycle Arrest : Flow cytometric analysis indicated that the compound causes cell cycle arrest at the G0/G1 and G2/M phases in MCF7 and HEP2 cells, respectively .
  • Gene Expression Modulation : Real-time PCR analysis revealed that treatment with this compound down-regulated several key genes associated with cancer progression, including:
    • KI-67 : A marker for cell proliferation.
    • Survivin : An inhibitor of apoptosis.
    • IL-6 : A pro-inflammatory cytokine implicated in tumor growth.
    • COX-2 : An enzyme involved in inflammation and cancer progression.
    • AKT1 : A critical player in cell survival signaling pathways .

Biological Activity Summary Table

Biological ActivityEffect/ObservationReference
Induction of ApoptosisIC50 values of 9.5 µg/mL (MCF7), 12 µg/mL (HEP2)
Cell Cycle ArrestG0/G1 and G2/M phase arrest
Gene Expression ModulationDown-regulation of KI-67, Survivin, IL-6, COX-2, AKT1

Study on MCF7 and HEP2 Cells

In a comprehensive study examining the effects of this compound on MCF7 and HEP2 cells:

  • The compound significantly activated apoptotic markers such as Caspase 8, Caspase 9, P53, and BAX while deactivating anti-apoptotic markers like Bcl2 .
  • The study also noted a reduction in matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for cancer metastasis .

Comparative Analysis with Other Compounds

The efficacy of this compound was compared to other known anticancer agents:

  • It demonstrated comparable or superior activity to doxorubicin in terms of cytotoxicity against the tested cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the acetamide backbone via condensation of a phenoxy-substituted aniline with a thioacetic acid derivative. Key steps include:
  • Thioether formation : Reacting p-tolyl thiol with bromoacetyl intermediates under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF .
  • Amide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the phenoxyphenyl group to the thioacetate moiety .
  • Optimization : Reaction yields are maximized by controlling temperature (60–80°C), pH (neutral to slightly basic), and solvent purity. Progress is monitored via TLC and purified via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of NMR (1H, 13C, and 2D-COSY) confirms the connectivity of the phenoxyphenyl and p-tolylthio groups, while FTIR identifies key functional groups (C=O at ~1650 cm1^{-1}, S-C at ~650 cm1^{-1}) . Mass spectrometry (HRMS) validates the molecular formula, and X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?

  • Methodological Answer :
  • Antimicrobial activity : Use broth microdilution assays (MIC determinations) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) via fluorometric or colorimetric assays (e.g., ATP depletion for kinases) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:
  • Orthogonal validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolic stability testing : Use liver microsomes to rule out compound degradation as a confounding factor .
  • SAR studies : Systematically modify substituents (e.g., phenoxy vs. nitro groups) to isolate structure-activity relationships .

Q. What computational approaches are effective for predicting target interactions and selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability .
  • HOMO-LUMO analysis : Calculate frontier molecular orbitals (Gaussian 09) to predict reactivity and nucleophilic/electrophilic sites .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :
  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving aromatic rings .
  • Process control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What structural modifications enhance bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce ester or glycoside moieties to improve solubility, which are cleaved in vivo .
  • Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups to enhance metabolic stability .
  • LogP optimization : Adjust aryl substituents (e.g., replacing p-tolyl with pyridyl) to balance hydrophobicity .

Q. How to evaluate compound stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures and storage recommendations .
  • Light sensitivity : Expose to UV-Vis light and monitor photodegradation products with LC-MS .

Q. What strategies mitigate off-target effects in cell-based assays?

  • Methodological Answer :
  • Proteomic profiling : Use affinity pulldown/MS to identify unintended protein binders .
  • CRISPR-Cas9 knockouts : Validate target specificity by testing activity in isogenic cell lines lacking the putative target .
  • Dose-response curves : Calculate selectivity indices (IC50 ratios) between target and off-target pathways .

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